Product packaging for Docosahexaenoic acid methyl ester(Cat. No.:CAS No. 2566-90-7)

Docosahexaenoic acid methyl ester

Cat. No.: B117281
CAS No.: 2566-90-7
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-JDPCYWKWSA-N
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Description

Background and Significance of Docosahexaenoic Acid (DHA) in Biological Systems

To appreciate the research applications of docosahexaenoic acid methyl ester, it is essential to first understand the profound biological importance of DHA itself.

Docosahexaenoic acid (DHA) is a key member of the omega-3 family of polyunsaturated fatty acids. nih.gov These fatty acids are characterized by a carbon-carbon double bond located three carbons from the methyl end of the fatty acid chain. nih.gov As essential nutrients, omega-3s must be obtained through diet, as the body's ability to synthesize them is limited. clevelandclinic.orgwepub.org DHA, along with eicosapentaenoic acid (EPA), is primarily found in marine sources like fatty fish, which acquire it from microalgae. nih.gov Alpha-linolenic acid (ALA), another omega-3, is found in plant sources and can be converted to EPA and DHA, though this conversion is not very efficient. healthline.com Omega-3 fatty acids are integral components of cell membrane phospholipids (B1166683), influencing membrane fluidity and the function of membrane-bound proteins. nih.govnih.gov They also serve as precursors to signaling molecules called eicosanoids, which play roles in the cardiovascular, pulmonary, immune, and endocrine systems. nih.gov

DHA holds a position of prominence in the central nervous system, where it is the most abundant omega-3 fatty acid and a major structural component of the brain's cell membranes. healthline.comresearchgate.netpurecleanperformance.com Its accumulation in the brain is particularly rapid during the last trimester of pregnancy and the first two years of life, a critical period for brain development. nih.govnih.gov Research indicates that DHA is crucial for the growth and differentiation of neurons and for neuronal signaling. nih.govnih.gov

Studies have linked adequate DHA levels during pregnancy and early childhood to better cognitive outcomes. For instance, children of mothers who consumed more seafood during pregnancy have shown better verbal and motor function. purecleanperformance.com Furthermore, DHA is thought to support cognitive functions such as learning, memory, and problem-solving skills, which undergo rapid development in the early years of life. youtube.com The role of DHA in brain health extends throughout the lifespan, with research suggesting its importance in maintaining cognitive function in adults and potentially mitigating age-related cognitive decline. nih.govnih.gov

Table 1: Key Research Findings on DHA in Brain Development

Research AreaKey FindingsSupporting Evidence
Fetal and Infant Brain Development Maternal DHA intake is crucial for fetal brain growth.Babies of mothers who supplemented with DHA had larger brains. mdpi.com
Linked to improved cognitive and motor skills in children.Children of mothers with higher seafood consumption showed better verbal and motor function. purecleanperformance.com
Cognitive Function Supports learning, memory, and problem-solving abilities.DHA is essential for the development of these cognitive skills in early life. youtube.com
May improve memory in young adults with low DHA intake.DHA supplementation showed improved memory in healthy young adults. nih.gov
Lifespan Brain Health Plays a role in maintaining cognitive function throughout life.DHA levels may affect cognitive decline and are linked to major psychiatric disorders. nih.govnih.gov

DHA is a vital structural component of the retina, the light-sensitive tissue at the back of the eye. nih.govnbinno.com It is highly concentrated in the photoreceptor cells, where it is essential for maintaining the fluidity and integrity of cell membranes, a crucial factor for efficient light signal transduction. nbinno.com The unique structure of DHA contributes to the proper morphology of the discs within photoreceptor cells, which is fundamental for visual function. nih.gov

Adequate levels of DHA are directly linked to proper visual development in infants and the maintenance of sharp vision throughout life. nbinno.com Studies have shown that infants fed formula supplemented with DHA exhibit improved visual acuity. fermentalg.comcaringsunshine.com In adults, DHA continues to support eye health by combating inflammation and oxidative stress. nbinno.com Diets rich in DHA may help improve retinal function, especially in cases where damage has already occurred. fermentalg.com

Research has indicated that DHA, often in combination with EPA, may have beneficial effects on cardiovascular health. nih.gov Higher levels of DHA in the blood have been associated with a reduced risk for the progression of coronary atherosclerosis. nih.gov

One of the key benefits of omega-3 fatty acids, including DHA, is their ability to lower triglyceride levels in the blood. clevelandclinic.orgnih.gov Elevated triglycerides are a risk factor for atherosclerosis, which can increase the risk of heart disease and stroke. clevelandclinic.org Additionally, some studies suggest that omega-3s may contribute to raising HDL (good) cholesterol and lowering blood pressure. clevelandclinic.orgahajournals.org

It's important to note that while many studies support the cardiovascular benefits of omega-3s, some clinical trials have shown mixed results regarding their effectiveness in preventing major adverse cardiac events in all populations. aafp.orgnih.gov

DHA and its metabolites have demonstrated significant anti-inflammatory properties. nih.gov DHA can influence inflammatory processes by several mechanisms. It can reduce the production of pro-inflammatory eicosanoids derived from the omega-6 fatty acid arachidonic acid. nih.govyoutube.com

Furthermore, DHA is a precursor to a class of specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. nih.govnih.gov These molecules actively help to resolve inflammation, a process that is crucial for tissue healing and a return to homeostasis. nih.gov The anti-inflammatory effects of DHA and its metabolites are believed to contribute to their beneficial roles in various health conditions. pharmacytimes.commdpi.com

Table 2: Anti-Inflammatory Mechanisms of DHA

MechanismDescriptionKey Mediators
Altered Eicosanoid Production Reduces the synthesis of pro-inflammatory eicosanoids from arachidonic acid.Prostaglandins, Leukotrienes
Production of Specialized Pro-Resolving Mediators (SPMs) Serves as a precursor to molecules that actively resolve inflammation.Resolvins, Protectins, Maresins
Modulation of Immune Cell Function Decreases chemotactic responses of leukocytes and expression of adhesion molecules.Leukocytes, Endothelial cells
Inhibition of Pro-inflammatory Signaling Can interfere with signaling pathways that lead to the production of inflammatory cytokines.NF-κB pathway

DHA exhibits neuroprotective properties, helping to safeguard neurons from damage and degeneration. researchgate.netindexcopernicus.com These effects are attributed to several mechanisms, including the attenuation of oxidative stress, apoptosis (programmed cell death), and inflammatory processes in the brain. researchgate.netnih.gov

One of the key ways DHA exerts its neuroprotective effects is through its metabolite, neuroprotectin D1 (NPD1). indexcopernicus.com NPD1 has been shown to have anti-inflammatory and anti-apoptotic effects, contributing to the preservation of neuronal viability. indexcopernicus.com Research suggests that DHA can help maintain mitochondrial integrity and function, which is crucial for neuronal survival. nih.gov In the context of brain injury, such as hypoxic-ischemic injury or traumatic brain injury, DHA has been shown in animal models to reduce brain damage by modulating various molecular pathways. researchgate.netnih.gov Furthermore, studies have investigated the potential of DHA-enriched phosphatidylserine (B164497) in protecting hippocampal neurons from oxidative damage. nih.govmdpi.com

Rationale for Studying this compound

The scientific inquiry into this compound is driven by several key factors that distinguish it from its parent compound, DHA, and other related derivatives. Researchers utilize DHA-ME to explore the intricacies of fatty acid metabolism, transport, and physiological effects in a controlled manner.

Investigating Esterified Forms of DHA for Research Applications

The esterification of DHA to its methyl ester form offers several advantages for research purposes. This modification can enhance stability and allow for specific applications where the free acid form may be unsuitable. For instance, DHA-ME is frequently employed as a reference standard for the quantification of fatty acids in various samples, including microalgal and fish oils. caymanchem.comcaymanchem.com

The use of esterified forms like DHA-ME is also central to studies on lipid encapsulation technologies. Research has demonstrated that encapsulating DHA methyl ester within solid lipid particles can provide a protective barrier against prooxidant compounds, thereby limiting oxidative degradation. researchgate.netusda.gov This is particularly important for preserving the bioactivity of labile structures like PUFAs. researchgate.net Such encapsulation techniques are being explored for their potential to improve the shelf life of products formulated with DHA. usda.gov

Furthermore, the study of various esterified forms of DHA, including methyl esters and more complex structures like phospholipids, is crucial for understanding how these modifications influence the transport and uptake of DHA into specific tissues, such as the brain. researchgate.netmdpi.com

Comparison with Docosahexaenoic Acid and other DHA Derivatives

A significant portion of the research on DHA-ME involves direct comparisons with free docosahexaenoic acid and other DHA derivatives, such as those esterified to triglycerides and phospholipids. These comparative studies are essential for elucidating the structure-function relationships that govern the biological activity and metabolic fate of DHA.

For example, studies have shown that the form in which DHA is consumed can significantly impact its bioavailability. DHA in phospholipid and triglyceride forms is more readily absorbed by the body than in the ethyl ester form. nih.gov Research in mice has also compared the effects of different molecular forms of DHA, including DHA-triglyceride, DHA-phospholipid, DHA-ethylester, and DHA-free fatty acid, on their distribution into various organs. jst.go.jp

The following table summarizes findings from comparative studies on different forms of DHA:

DHA FormKey Research FindingReference
DHA Methyl EsterUsed as a reference standard and in studies of lipid oxidation and protein adduct formation. lktlabs.commedchemexpress.comcaymanchem.com
DHA Ethyl EsterBioavailability is generally lower than triglyceride and phospholipid forms. nih.gov
DHA TriglycerideA common form in dietary supplements. nih.gov
DHA PhospholipidShows enhanced transport to the brain compared to non-esterified DHA. researchgate.netmdpi.com
DHA Free Fatty AcidStudied for its effects on organ distribution in comparison to other forms. jst.go.jp

Potential for Modified Pharmacokinetics and Bioavailability

The chemical structure of DHA derivatives plays a pivotal role in their pharmacokinetic profiles and bioavailability. The esterification of DHA can alter its absorption, distribution, metabolism, and excretion (ADME) properties.

Research has indicated that the bioavailability of DHA is dependent on its lipid structure. nih.gov For instance, a study comparing the pharmacokinetics of n-3 fatty acids in monoacylglycerol (MAG) and ethyl ester (EE) forms found that plasma concentrations of EPA and DHA were significantly higher when provided in the MAG form. nih.gov Specifically, after a single oral dose, the peak plasma concentrations of EPA and DHA were 3 and 2.5 times higher, respectively, with the MAG form compared to the EE form. nih.gov

Furthermore, the transport of DHA to the brain is highly dependent on its carrier molecule. DHA esterified to lysophosphatidylcholine (B164491) (LPC-DHA) is a preferred transport vehicle across the blood-brain barrier. researchgate.netmdpi.com Studies have shown that the uptake of DHA esterified in LysoPC is significantly higher in the brain compared to non-esterified DHA. mdpi.com This has led to research into creating stabilized forms of LPC-DHA to enhance brain delivery. researchgate.net

The table below presents a summary of pharmacokinetic parameters from a comparative study of different DHA formulations.

FormulationKey Pharmacokinetic FindingReference
Lycosome-formulated DHAShowed an 8-fold higher AUC (Area Under the Curve) for serum DHA + EPA levels compared to conventional DHA, indicating significantly higher bioavailability. nih.gov
DHA-containing Self-Nanoemulsifying Drug Delivery System (SNEDDS)Demonstrated a significant increase in oral bioavailability in in-vivo studies compared to a DHA aqueous dispersion. pharmaexcipients.com
DHA esterified to Phosphatidylserine (DHA-PtdSer) and Phosphatidylcholine (DHA-PtdCho)Radioactivity recovered in the cortex was 5.8 and 6.7 times higher, respectively, compared to DHA esterified to triacylglycerol (DHA-TG). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O2 B117281 Docosahexaenoic acid methyl ester CAS No. 2566-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016115
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-90-7
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis, Derivatization, and Characterization in a Research Context

Chemical Synthesis of Docosahexaenoic Acid Methyl Ester

The synthesis of DHA-ME from free docosahexaenoic acid is a fundamental step for many research applications. The process of methyl esterification converts the carboxylic acid group of DHA into a methyl ester, a transformation that enhances volatility and reduces polarity, making it more suitable for chromatographic analysis.

Several methods are employed for the methyl esterification of DHA, each with its advantages and suitability for different starting materials and research objectives. The primary approaches include acid-catalyzed, base-catalyzed, and enzymatic esterification.

Acid-Catalyzed Esterification: This is a widely used method where a strong acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol (B129727). orgosolver.com Common acid catalysts include hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and boron trifluoride (BF₃). nih.govnih.govresearchgate.netmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, an excess of methanol is typically used. chemistrysteps.com

Base-Catalyzed Transesterification: This method is often faster than acid-catalyzed reactions and can proceed under milder temperature conditions. nih.gov It is particularly useful for converting triacylglycerols containing DHA directly to fatty acid methyl esters (FAMEs). Common base catalysts include sodium hydroxide (B78521) (NaOH) in methanol or sodium methoxide. researchgate.net Tetramethylammonium hydroxide (TMAH) has also been utilized as an effective catalyst for the transesterification of DHA ethyl esters to their corresponding methyl esters. nih.gov A significant advantage of base catalysis is that the reaction is essentially irreversible because the carboxylic acid formed as a byproduct is deprotonated to a carboxylate salt, preventing the reverse reaction. chemistrysteps.com However, base-catalyzed methods cannot esterify free fatty acids directly. nih.gov

Enzymatic Esterification: This approach utilizes lipases as biocatalysts to perform the esterification of DHA with methanol or the transesterification of DHA-containing oils. mdpi.comnih.gov Enzymatic methods are favored for their mild reaction conditions, which help to prevent the oxidation of the highly unsaturated DHA molecule. nih.gov Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei have shown high efficiency in synthesizing DHA esters. mdpi.comnih.govtandfonline.com The choice of lipase (B570770) can be critical, as some exhibit poor substrate specificity for long-chain polyunsaturated fatty acids, which can affect the yield and purity of the desired product. nih.gov

The choice of reagents and catalysts is critical for the successful synthesis of DHA-ME. The selection depends on the chosen esterification method and the nature of the starting material (free fatty acid vs. triacylglycerol).

Esterification Method Common Reagents and Catalysts Typical Starting Material
Acid-Catalyzed EsterificationMethanol, Hydrogen Chloride (HCl), Sulfuric Acid (H₂SO₄), Boron Trifluoride (BF₃) in MethanolFree Docosahexaenoic Acid, Triacylglycerols
Base-Catalyzed TransesterificationMethanol, Sodium Hydroxide (NaOH), Sodium Methoxide (CH₃ONa), Tetramethylammonium Hydroxide (TMAH)Triacylglycerols, Ethyl Esters
Enzymatic EsterificationMethanol, Ethanol (B145695), Immobilized Lipases (e.g., Candida antarctica lipase B, Lipase UM1, Novozym 435, Lipozyme TL IM)Free Docosahexaenoic Acid, Algal Oil, Fish Oil

This table summarizes the common reagents and catalysts used in the different methods of DHA-ME synthesis.

For acid-catalyzed reactions, a solution of 14% boron trifluoride in methanol is a common reagent, as is an 8% (w/v) solution of HCl in methanol/water. nih.govnih.gov In base-catalyzed transesterification, a 0.5 N solution of sodium hydroxide in methanol is often used. researchgate.net Enzymatic methods employ various commercial lipase preparations, often immobilized on a solid support to facilitate recovery and reuse. nih.govnih.govtandfonline.com

To obtain high-purity DHA-ME suitable for research purposes, optimization of the reaction conditions is essential. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

For acid-catalyzed esterification with BF₃-methanol, heating at 110°C for 15 minutes has been reported for transesterification. nih.gov Another protocol using HCl in methanol suggests incubation at 45°C overnight or heating at 100°C for 1-1.5 hours for yields exceeding 96%. nih.gov

In base-catalyzed methods , saponification with NaOH in methanol can be achieved by heating at 80°C for 15 minutes. nih.gov TMAH-catalyzed transesterification of DHA ethyl ester to its methyl ester can be completed in as little as 20 minutes at room temperature. nih.gov

For enzymatic ethanolysis of algal oil to produce DHA ethyl ester (a close analogue), optimization studies have explored the effects of ethanol/oil molar ratio, reaction temperature, water dosage, and lipase dosage. For instance, with Lipase UM1, a reaction temperature of 40°C and a specific water dosage were found to be optimal for achieving high conversion rates of DHA. researchgate.net One study on lipase-catalyzed acidolysis to produce DHA/EPA ethyl esters found that conversion yields of 88–94% could be achieved within 300 minutes at 60°C. mdpi.com

The polarity of the reaction medium is another critical factor. Studies have shown that using a co-solvent to create a medium of intermediate polarity can significantly increase the yield of polyunsaturated fatty acid methyl esters compared to standard methods. ucp.pt Following synthesis, purification techniques such as molecular distillation are often employed to achieve high purity, with reports of obtaining DHA ethyl ester with a purity of up to 80.11%. nih.gov

Derivatization Strategies for Analytical and Biological Studies

Derivatization of DHA and its methyl ester is a common practice in analytical chemistry to improve their chromatographic behavior and detection sensitivity.

The conversion of fatty acids to their corresponding methyl esters (FAMEs) is the most common derivatization technique for analysis by gas chromatography (GC). nih.gov In their underivatized form, the high polarity of free fatty acids can lead to poor peak shape and adsorption issues on GC columns. sigmaaldrich.com Esterification to FAMEs neutralizes the polar carboxyl group, reducing polarity and increasing volatility, which makes them highly suitable for GC analysis. sigmaaldrich.com

The methods for preparing FAMEs are the same as the synthesis methods described in section 2.1.1, including acid-catalyzed (e.g., with BF₃-methanol or HCl-methanol) and base-catalyzed procedures. nih.govresearchgate.netucp.ptresearchgate.net For example, a common procedure involves dissolving the lipid sample in chloroform (B151607) and incubating it with 2% (v/v) sulfuric acid in methanol at 85°C for 2.5 hours. researchgate.net Another widely used method involves saponification with methanolic NaOH followed by esterification with BF₃ in methanol. unair.ac.id Following the reaction, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381) or n-heptane for injection into the GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. nih.govunair.ac.idsemanticscholar.org

For highly sensitive analysis, particularly using mass spectrometry, charge-switch derivatization has emerged as a powerful technique. This strategy involves converting the carboxylic acid group of a fatty acid into a derivative that carries a permanent positive charge. This significantly enhances ionization efficiency in positive-ion mode electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), leading to a dramatic increase in detection sensitivity (often by more than 100-fold). researchgate.net

A prominent charge-switch derivatization reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). researchgate.netresearchgate.net Fatty acids are coupled to AMPP via an amide linkage. researchgate.net This derivatization not only boosts sensitivity but also provides structurally informative fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). These fragmentation patterns are readily recognizable and can be used to determine the location of functional groups, such as double bonds and methyl branches, along the fatty acid chain. researchgate.net

This approach has been combined with techniques like ozone-induced dissociation (OzID) to unambiguously assign the location of carbon-carbon double bonds within the fatty acid structure. acs.org The combination of charge-switch derivatization with advanced MS techniques represents a robust workflow for the detailed structural elucidation of complex fatty acids from biological samples. researchgate.netacs.org

Synthesis of Specialized DHA Esters for Specific Research Applications

In research, the synthesis of specialized docosahexaenoic acid (DHA) esters is crucial for investigating the diverse biological roles of this essential omega-3 fatty acid. Beyond the common methyl and ethyl esters used for general analysis, researchers often require more complex ester forms to probe specific metabolic pathways and physiological functions.

One significant area of research involves the synthesis of N-docosahexaenoyl ethanolamine (B43304) (DHEA), also known as synaptamide (B1662480). mdpi.comnih.govresearchgate.net This endocannabinoid-like molecule is synthesized from DHA and plays a role in neurogenesis, neurite growth, and synaptogenesis. researchgate.netnih.gov The synthesis of DHEA can be achieved through an enzymatic process involving a direct condensation reaction between DHA and ethanolamine. mdpi.com This reaction is often catalyzed by enzymes like immobilized Candida antarctica Lipase B. mdpi.com For instance, a study demonstrated the synthesis of DHEA by reacting DHA and ethanolamine in a 1:1 molar ratio in n-hexane at 40°C for 15 hours with Novozym 435 as the catalyst. mdpi.com Another biocatalyzed method involves the aminolysis of DHA ethyl ester with ethanolamine in the presence of immobilized lipase from Candida antarctica (Novozym 435) and molecular sieves in tert-butyl methyl ether, resulting in a high yield of DHEA. mdpi.com

Research into the metabolic fate and distribution of dietary DHA often utilizes stable isotope-labeled DHA esters. For example, deuterium-labeled DHA ethyl ester has been synthesized to track the accumulation of dietary DHA in the brain. jst.go.jp This synthesis involves a hydrogen-deuterium exchange reaction on the DHA methyl ester, followed by hydrolysis and subsequent transesterification to yield the deuterium-labeled ethyl ester. jst.go.jp

Another class of specialized DHA esters being synthesized for research are fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have shown potential as anti-inflammatory agents. mdpi.comnih.gov The synthesis of DHA esters of 12-hydroxy stearic acid (12-DHAHSA) and 12-hydroxy oleic acid (12-DHAHOA) has been performed for studies investigating their role as activators of the NRF2 antioxidant response pathway. mdpi.com

Furthermore, structured acylglycerols (sAGs) with DHA specifically located at the sn-2 position of the glycerol (B35011) backbone are synthesized to study the impact of fatty acid positioning on bioavailability and metabolism. nih.govnih.gov The synthesis of these sAGs can be achieved from sources like salmon oil through enzymatic intra- and interesterification processes using nonspecific lipases, such as immobilized lipase B from Candida antarctica, under supercritical CO2 conditions. nih.govnih.gov

The synthesis of these specialized esters allows for a deeper understanding of DHA's mechanisms of action in various biological systems.

Advanced Spectroscopic and Chromatographic Characterization in Research

The accurate identification and quantification of this compound (DHA-ME) and its specialized ester derivatives are paramount in research. A suite of advanced analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including DHA-ME. nih.govnih.govntnu.no This method combines the high-resolution separation capabilities of gas chromatography with the precise mass detection of mass spectrometry, enabling both identification and quantification of individual FAMEs within complex mixtures. scioninstruments.comnih.gov

In a typical GC-MS analysis of FAMEs, the sample is first derivatized to convert fatty acids into their more volatile methyl esters. nih.govrestek.com This is often achieved through esterification with reagents like boron trifluoride in methanol. nih.govindexcopernicus.com The derivatized sample is then injected into the GC, where the FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. scioninstruments.comrestek.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). semanticscholar.org

The mass spectrum of DHA-ME (C23H34O2) has a molecular weight of 342 g/mol . nih.govnist.gov The electron impact (EI) mass spectrum typically shows a characteristic fragmentation pattern that aids in its identification. A common base peak observed is at m/z 79. nih.gov By comparing the retention time and the mass spectrum of a peak in a sample to that of a known DHA-ME standard, its identity can be confirmed with a high degree of confidence. unair.ac.id

For quantitative analysis, GC-MS can be operated in different modes. In full-scan mode, the mass spectrometer scans a wide range of m/z values, providing comprehensive spectral information. For enhanced sensitivity and selectivity, especially in complex biological matrices, selected ion monitoring (SIM) is often employed. ntnu.nonih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers the limits of detection. nih.gov

The table below summarizes typical parameters used in GC-MS analysis of FAMEs.

ParameterTypical SettingSource
Column DB-FastFAME, Rtx-Ms (30m x 0.25mm x 0.25µm), DB-5 ntnu.noindexcopernicus.comsemanticscholar.org
Injector Temperature 225 - 240 °C restek.comsemanticscholar.org
Oven Temperature Program Ramped, e.g., 70°C to 220°C or 100°C to 240°C restek.comsemanticscholar.org
Carrier Gas Helium indexcopernicus.comsemanticscholar.org
Ionization Mode Electron Impact (EI) nih.govsemanticscholar.org
Mass Range (Scan Mode) 50 - 500 m/z semanticscholar.org
Detector Mass Spectrometer (Quadrupole or Ion Trap) nih.gov

This table presents a generalized overview. Specific parameters may vary depending on the instrument, sample matrix, and analytical goals.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantitative Analysis

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acid methyl esters (FAMEs), including DHA-ME. sigmaaldrich.comperkinelmer.com While GC-MS is superior for identification, GC-FID is often favored for its reliability, wide linear range, and cost-effectiveness in routine quantitative applications. nih.gov

The fundamental principle of GC-FID involves the separation of FAMEs in a gas chromatograph, similar to GC-MS. However, instead of a mass spectrometer, the eluting compounds are passed through a hydrogen-air flame. The combustion of organic compounds in the flame produces ions, which generate a current that is proportional to the amount of analyte being burned. This current is then measured and recorded as a peak on the chromatogram. sigmaaldrich.com

For quantitative analysis using GC-FID, the peak area of each FAME is directly proportional to its concentration in the sample. indexcopernicus.com By using a known amount of an internal standard, the concentration of each FAME can be accurately determined. The percentage method, where the area of each peak is calculated as a percentage of the total area of all peaks in the chromatogram, is also a common approach for quantification. indexcopernicus.com

The choice of the GC column is critical for achieving good separation of FAMEs. Highly polar columns, such as those with polyethylene (B3416737) glycol (e.g., FAMEWAX, SUPELCOWAX) or cyanopropyl stationary phases, are commonly used to resolve complex mixtures of saturated, monounsaturated, and polyunsaturated FAMEs. nih.govrestek.comsigmaaldrich.com

The table below outlines typical conditions for GC-FID analysis of FAMEs.

ParameterTypical SettingSource
Column FAMEWAX, SUPELCOWAX 10, Rt-2560 restek.comsigmaaldrich.com
Injector Temperature 220 - 250 °C indexcopernicus.comsigmaaldrich.com
Detector Temperature 280 - 300 °C unair.ac.idsigmaaldrich.com
Oven Temperature Program Ramped, e.g., 140°C to 240°C indexcopernicus.com
Carrier Gas Hydrogen or Helium indexcopernicus.comsigmaaldrich.com
Detector Flame Ionization Detector (FID) sigmaaldrich.com

This table represents a general guide. Specific conditions can be optimized based on the specific application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in DHA Ester Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile technique for the analysis of DHA esters, offering several advantages over traditional GC-based methods. researchgate.netnih.gov A key benefit is the ability to analyze a wider range of DHA esters, including more complex and less volatile forms, often without the need for chemical derivatization. nih.govmdpi.com

In LC-MS/MS, the sample is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). Reversed-phase chromatography with a C18 column is commonly employed for the separation of fatty acids and their esters. researchgate.netnih.gov The separated analytes then enter the tandem mass spectrometer.

The mass spectrometer is typically a triple quadrupole instrument, which allows for highly selective and sensitive detection using multiple reaction monitoring (MRM). researchgate.netnih.gov In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the DHA ester), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific product ion, which is characteristic of the precursor. This process significantly reduces background noise and enhances the specificity of detection.

LC-MS/MS has been successfully applied to the quantification of DHA ethyl ester in human plasma. researchgate.netnih.gov For example, a validated method used a C18 column with a gradient elution of methanol and ammonium (B1175870) acetate (B1210297) in water, followed by detection using atmospheric-pressure chemical ionization (APCI) in positive mode. nih.gov This method achieved linearity over a concentration range of 2.50 to 2500 ng/mL for DHA ethyl ester. nih.gov

The technique is also invaluable for the structural characterization of novel DHA esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com By analyzing the fragmentation patterns in the MS/MS spectra, researchers can identify the constituent fatty acids of these complex lipids. For instance, the MS/MS spectrum of 12-DHAHOA (DHA ester of 12-hydroxy oleic acid) shows major fragment ions corresponding to 12-HOA and DHA. mdpi.com

The table below provides an example of LC-MS/MS parameters for the analysis of DHA ethyl ester.

ParameterSettingSource
Chromatography Reversed-phase HPLC/UPLC nih.gov
Column C18 researchgate.netnih.gov
Mobile Phase Gradient of methanol and aqueous ammonium acetate researchgate.netnih.gov
Ionization Source Atmospheric-Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov
Mass Spectrometer Triple Quadrupole thermofisher.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

This table is for illustrative purposes. The specific parameters will vary depending on the analyte, matrix, and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. core.ac.uk Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H) and carbon (¹³C), within the molecule. This allows for the precise determination of the molecular structure, including the position of double bonds and the stereochemistry. core.ac.uk

¹H NMR spectroscopy provides information about the different types of protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. For DHA-ME, the ¹H NMR spectrum shows characteristic signals for the methyl ester protons, the numerous methylene (B1212753) protons, the bis-allylic protons between the double bonds, and the olefinic protons of the double bonds. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. nih.gov The spectrum of DHA-ME will show signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the various sp²-hybridized carbons of the double bonds and sp³-hybridized carbons of the aliphatic chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. core.ac.uk

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of proton spin systems. core.ac.uk

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. core.ac.uk

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). core.ac.uk

For example, by combining information from these 1D and 2D NMR experiments, researchers can definitively confirm the all-cis configuration of the six double bonds in DHA-ME and precisely locate the position of esterification. This level of structural detail is often unattainable by other analytical techniques alone.

Metabolic Pathways and Biochemical Interactions in Research Studies

Biosynthesis and Conversion Pathways of DHA and its Esters

Docosahexaenoic acid (DHA) is a critical long-chain omega-3 polyunsaturated fatty acid (PUFA). Its presence in biological systems is maintained either through direct dietary intake or through endogenous synthesis from a precursor molecule. wikipedia.orgnih.gov This synthesis involves a series of complex enzymatic reactions primarily occurring in the liver. researchgate.net

The primary precursor for the endogenous synthesis of DHA is the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3). nih.govnih.gov ALA, an 18-carbon fatty acid, cannot be synthesized by mammals and must be obtained from the diet, primarily from plant sources. nih.govnih.gov The conversion of ALA to DHA is a multi-step process that takes place in the endoplasmic reticulum and peroxisomes of liver cells. researchgate.net While this pathway exists, the conversion rate in humans is generally considered to be limited. nih.govexamine.com

The process begins with ALA and proceeds through a series of elongation (addition of carbon atoms) and desaturation (introduction of double bonds) reactions to form intermediate fatty acids, including eicosapentaenoic acid (EPA, 20:5n-3) and docosapentaenoic acid (DPA, 22:5n-3), before ultimately yielding DHA (22:6n-3). wikipedia.orgnih.gov Research in rats has shown that while the synthesis rate from ALA may seem low, it can be sufficient to maintain brain DHA levels. nih.gov However, the efficiency of this conversion can be influenced by several factors, including the dietary intake of other fatty acids. nih.govresearchgate.net For instance, high levels of linoleic acid (LA, 18:2n-6), an omega-6 fatty acid, can inhibit DHA synthesis due to competition for the same enzymatic machinery. examine.comresearchgate.net

The conversion pathway from ALA to DHA is dependent on the function of specific fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). nih.gov These membrane-bound enzymes are primarily regulated at the transcriptional level. bohrium.com

Δ6-Desaturase (FADS2): This is widely regarded as the rate-limiting enzyme in the PUFA biosynthetic pathway. nih.govocl-journal.org It initiates the process by introducing the first double bond into ALA to produce stearidonic acid (SDA, 18:4n-3). wikipedia.org FADS2 acts on both n-3 and n-6 fatty acid precursors, making it a critical point of competition. researchgate.netnih.gov The gene encoding this enzyme, FADS2, is subject to regulation by various factors, including feedback inhibition by DHA itself. ocl-journal.org

Elongases (ELOVL5 and ELOVL2): Following the initial desaturation, elongase enzymes are responsible for extending the carbon chain. ELOVL5 elongates SDA (18:4n-3) to eicosatetraenoic acid (ETA, 20:4n-3). wikipedia.org Later in the pathway, after further desaturation, ELOVL2 is involved in elongating EPA to DPA (22:5n-3). nih.gov

Δ5-Desaturase (FADS1): This enzyme introduces a double bond at the fifth carbon position, converting ETA into the well-known eicosapentaenoic acid (EPA, 20:5n-3). wikipedia.orgnih.gov

Peroxisomal β-oxidation: After elongation of EPA and a subsequent desaturation, the resulting 24-carbon fatty acid is transported to the peroxisome. Here, it undergoes one cycle of β-oxidation to shorten the chain by two carbons, yielding the final 22-carbon DHA molecule. researchgate.net

Δ4-Desaturase: While the Sprecher pathway involving peroxisomal oxidation is prominent in mammals, some organisms, like the microalga Thraustochytrium, utilize a Δ4-desaturase to directly convert DPA to DHA. wikipedia.orgnih.gov This enzyme's activity has also been identified in some marine vertebrates. epa.gov

The intricate interplay and regulation of these enzymes are crucial for maintaining adequate levels of DHA in tissues.

Table 1: Key Enzymes in the Endogenous Synthesis of DHA from ALA

EnzymeGeneSubstrate(s) in DHA PathwayProduct(s) in DHA PathwayKey Role
Δ6-Desaturase FADS2Alpha-Linolenic Acid (ALA)Stearidonic Acid (SDA)Rate-limiting initial desaturation step. nih.govocl-journal.org
Elongase ELOVL5Stearidonic Acid (SDA)Eicosatetraenoic Acid (ETA)First carbon chain elongation. wikipedia.org
Δ5-Desaturase FADS1Eicosatetraenoic Acid (ETA)Eicosapentaenoic Acid (EPA)Desaturation to form EPA. wikipedia.orgnih.gov
Elongase ELOVL2Eicosapentaenoic Acid (EPA)Docosapentaenoic Acid (DPA)Second carbon chain elongation. nih.gov
Δ6-Desaturase FADS2Tetracosapentaenoic acid (24:5n-3)Tetracosahexaenoic acid (24:6n-3)Final desaturation before peroxisomal oxidation. nih.gov

Metabolism of Docosahexaenoic Acid Methyl Ester in Biological Systems

This compound (DHA-ME) is a derivative of DHA where the carboxylic acid group is esterified with methanol (B129727). lktlabs.comwikipedia.org This form is often used in research and supplements. Its metabolism involves absorption from the gut, distribution to various tissues, and enzymatic processing to release the parent DHA molecule.

The bioavailability of omega-3 fatty acids is dependent on their chemical form. nih.govnih.gov Studies comparing the absorption of n-3 fatty acids as triglycerides versus ethyl esters (a form similar to methyl esters) have shown that both are well absorbed. nih.gov However, some research suggests that DHA in triglyceride or phospholipid forms may be more readily absorbed than in its ester form. nih.govnih.gov The presence of other dietary lipids can significantly enhance the absorption of esterified DHA; co-ingestion with a fat-containing meal can increase absorption substantially. nih.gov

Once absorbed, fatty acid methyl esters (FAMEs) can be detected in the plasma. nih.gov The absorbed DHA, whether from the methyl ester or other forms, is distributed throughout the body and incorporated into the cell membranes of various tissues. mdpi.com Lipid-based delivery systems, such as microemulsions, can significantly enhance the levels of DHA found in serum, as well as in heart and brain tissues. mdpi.com In animal studies, the administration of methanol has been shown to lead to the formation and detection of various FAMEs, including those of long-chain fatty acids, in tissues such as the liver, pancreas, and adipose tissue. nih.gov

For the body to utilize the DHA from this compound, the ester bond must first be broken. This process is known as hydrolysis, and it is catalyzed by enzymes called lipases (EC 3.1.1.3). researchgate.netgoogle.com In vivo studies have demonstrated that fatty acid ethyl esters are rapidly hydrolyzed to free fatty acids and ethanol (B145695) in the gastrointestinal tract and in the bloodstream. nih.gov A similar rapid in vivo hydrolysis is expected for methyl esters, releasing free DHA and methanol. nih.gov Various lipases, such as those from Pseudomonas and Burkholderia gladioli, have shown efficacy in hydrolyzing fish oil to release free fatty acids like EPA and DHA. nih.govresearchgate.net

Following hydrolysis, the liberated free DHA is available for metabolic processes. A primary fate of this free DHA is re-esterification, where it is incorporated into more complex lipid molecules. wikipedia.org The cell re-forms ester bonds, incorporating DHA into triglycerides for energy storage or, more significantly, into phospholipids (B1166683). wikipedia.org These DHA-containing phospholipids are then integrated into cell membranes, particularly in the brain and retina, where they play crucial structural and functional roles. wikipedia.org The process of re-esterification can also be catalyzed enzymatically, for instance, by lipases under specific conditions to produce enriched glycerides. doi.orgnih.gov

Incorporation into Cellular Lipids and Membranes

Docosahexaenoic acid (DHA), often studied using its more stable methyl ester form, this compound, is readily incorporated into cellular lipids, particularly within the phospholipids of cell membranes. nih.gov This integration is a critical process that influences the fundamental properties and functions of the cell membrane. Once administered, this compound is hydrolyzed to free fatty acid DHA, which is then available for esterification into various lipid pools within the cell.

Research has demonstrated that the incorporation of DHA into membrane phospholipids significantly alters the biophysical characteristics of the membrane. nih.gov These changes include modifications to membrane fluidity, acyl chain order, phase behavior, and permeability. nih.gov The unique structure of DHA, with its six double bonds, imparts a high degree of conformational flexibility, which is believed to be central to its effects on membrane properties. nih.gov

Studies on different cell types have shown a consistent pattern of DHA enrichment. For instance, in breast cancer cell lines, DHA was found to be highly enriched in neutral lipids and, to a lesser extent, in phospholipids after treatment. nih.gov This incorporation can also lead to an increase in the content of lipid droplets within the cells. nih.gov Furthermore, the incorporation of DHA can influence the metabolism of other fatty acids within the cell, such as promoting the retro-conversion of DHA to eicosapentaenoic acid (EPA) in certain cell lines. nih.gov The table below summarizes the findings of a study on the incorporation of DHA in breast cancer cell lines.

Table 1: Enrichment of DHA in Breast Cancer Cell Lines This table summarizes the relative enrichment of Docosahexaenoic Acid (DHA) in different lipid fractions of two breast cancer cell lines, MCF7 and MDA-MB-231, following treatment with exogenous DHA.

Cell LineLipid FractionRelative Enrichment of DHA
MCF7 Total Cell LipidsHigher compared to Palmitic Acid
Neutral LipidsHigh
PhospholipidsLower than Neutral Lipids
MDA-MB-231 Total Cell LipidsHigher compared to Palmitic Acid
Neutral LipidsHigh
PhospholipidsLower than Neutral Lipids

The modification of membrane composition by DHA has profound implications for cellular function. It can affect the activity of membrane-bound proteins and receptors, and influence signaling pathways that originate at the cell membrane. nih.govnih.gov

Interaction with Lipid Mediators and Signaling Molecules

Precursor Role in Specialized Pro-resolving Mediators (SPMs) (e.g., Resolvins, Protectins, Maresins)

Docosahexaenoic acid is a crucial precursor for the biosynthesis of a superfamily of potent, locally acting lipid mediators known as Specialized Pro-resolving Mediators (SPMs). nih.govresearchgate.net These molecules, which include resolvins of the D-series, protectins, and maresins, play a pivotal role in the active resolution of inflammation. nih.govnih.govflemingcollege.ca The biosynthesis of these SPMs is a complex, enzyme-driven process that occurs in various cell types, particularly immune cells like macrophages and neutrophils, at the site of inflammation. nih.goveurekalert.org

The conversion of DHA into these bioactive mediators involves a series of enzymatic oxygenation reactions. researchgate.net For example, human macrophages can convert DHA into maresins, which act as a "switch" to turn off inflammation. eurekalert.org The discovery of these DHA-derived mediators has provided a molecular basis for the anti-inflammatory and pro-resolving properties attributed to omega-3 fatty acids. nih.govresearchgate.net

The table below provides an overview of the major classes of SPMs derived from DHA and their general functions.

Table 2: Specialized Pro-resolving Mediators (SPMs) Derived from Docosahexaenoic Acid (DHA) This table provides an overview of the major classes of Specialized Pro-resolving Mediators (SPMs) that are biosynthesized from Docosahexaenoic Acid (DHA), along with their key roles in the resolution of inflammation.

SPM ClassExamplesGeneral Function
Resolvins (D-series) Resolvin D1 to Resolvin D6Promote resolution of inflammation, inhibit neutrophil infiltration, stimulate macrophage-mediated clearance of apoptotic cells. flemingcollege.ca
Protectins Protectin D1 (Neuroprotectin D1 when in neural tissue)Potent anti-inflammatory and neuroprotective actions. nih.govflemingcollege.ca
Maresins Maresin 1, Maresin 2Stimulate tissue regeneration, reduce pain, and promote resolution of inflammation. flemingcollege.caeurekalert.org

Modulation of Eicosanoid Biosynthesis and Inflammatory Pathways

The incorporation of docosahexaenoic acid into cellular phospholipid membranes directly influences the biosynthesis of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids that includes prostaglandins, leukotrienes, and thromboxanes. nih.gov DHA competes with arachidonic acid (AA), an omega-6 fatty acid, for the same enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for eicosanoid production. nih.gov

When DHA is more abundant in the cell membrane, it leads to the production of eicosanoids from the 3-series (e.g., prostaglandin (B15479496) E3), which are generally less inflammatory than the 2-series eicosanoids derived from AA (e.g., prostaglandin E2). nih.gov This shift in the balance of eicosanoid production contributes to a less inflammatory environment. nih.gov Research has shown that increasing the dietary ratio of DHA to linoleic acid (an omega-6 fatty acid) can significantly suppress the synthesis of pro-inflammatory eicosanoids by macrophages. nih.gov

Furthermore, DHA and its metabolites can modulate inflammatory pathways through mechanisms independent of eicosanoid competition. For instance, DHA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

Interaction with Nuclear Receptors (e.g., PPARs)

Docosahexaenoic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. nih.govnih.govresearchgate.net There are three main isoforms of PPARs: PPARα, PPARδ (also known as PPARβ), and PPARγ. nih.gov

The interaction of DHA with PPARs can lead to either activation or, in some contexts, antagonism of PPAR-mediated gene expression. nih.gov For example, in certain colon tumor cell lines, DHA has been shown to suppress the transactivation of PPARs, leading to reduced expression of target genes like CD36. nih.gov Conversely, in other cell types, such as macrophages, DHA can activate PPARγ, leading to a shift towards an anti-inflammatory M2 macrophage phenotype and enhanced efferocytosis (the clearance of apoptotic cells). researchgate.net

Studies have also indicated that PPARα is involved in the regulation of enzymes responsible for the biosynthesis of long-chain polyunsaturated fatty acids, including DHA. nih.gov The activation of PPARα can influence the tissue concentrations of endogenously synthesized DHA. nih.gov The table below summarizes some of the reported interactions between DHA and PPAR isoforms in different cellular contexts.

Table 3: Research Findings on the Interaction of Docosahexaenoic Acid (DHA) with Peroxisome Proliferator-Activated Receptors (PPARs) This table summarizes key research findings on how Docosahexaenoic Acid (DHA) interacts with different isoforms of Peroxisome Proliferator-Activated Receptors (PPARs) and the resulting cellular responses.

PPAR IsoformCell Type/ModelObserved Effect of DHA
PPARα Mouse LiverActivation by DHA can influence the expression of genes involved in fatty acid oxidation and DHA biosynthesis. nih.gov
PPARδ H9c2 cells (cardiomyoblast cell line)DHA-mediated cytotoxicity was found to involve the activation of PPARδ signaling. nih.gov
PPARγ Colon Tumor Cells (HCT116)DHA acted as an antagonist, suppressing PPAR transactivation and target gene expression. nih.gov
PPARγ Macrophages (RAW264.7)DHA acted as an agonist, activating PPARγ and promoting M2 macrophage polarization. researchgate.net

Cellular and Molecular Mechanisms of Action

Effects on Membrane Structure and Function

The primary interface for the action of docosahexaenoic acid is the cell membrane. Once esterified into phospholipids (B1166683), it fundamentally alters the membrane's biophysical properties and architecture, which has profound implications for its function. researchgate.netnih.gov

The incorporation of DHA into membrane phospholipids significantly modifies the basic physical characteristics of the cell membrane. researchgate.netnih.gov The high degree of unsaturation and conformational flexibility conferred by its six double bonds are key to these effects. nih.gov DHA integration has been shown to alter acyl chain order, phase behavior, and the elastic compressibility of the membrane. researchgate.netnih.gov This leads to a general increase in membrane fluidity. rsc.orgtandfonline.com

A study on cultured Y-79 retinoblastoma cells demonstrated that a fourfold increase in cellular DHA content, following supplementation, led to a significant enhancement of lateral mobility of fluorescent probes within the membrane. thejamesonlab.com This indicates a more fluid membrane environment. Interestingly, the same study found no differences in the rotational mobility of probes. thejamesonlab.comnih.gov The increase in membrane fluidity, as measured by pyrene (B120774) eximer formation, was directly correlated with both the DHA content and the total fatty acid unsaturation index. thejamesonlab.com

Table 1: Effect of DHA Supplementation on Membrane Fluidity in Y-79 Retinoblastoma Cells

This table summarizes findings on how DHA supplementation impacts membrane characteristics and function in cultured retinal cells. Data is based on research findings from a study by The Jameson Lab. thejamesonlab.com

ParameterObservationCorrelation with DHA Content
Lateral Probe Mobility (Fluidity)Significantly EnhancedDirectly Correlated (Pearson's rho = 0.96)
Rotational Probe MobilityNo Difference ObservedN/A
Total Fatty Acid Unsaturation IndexSignificantly IncreasedDirectly Correlated (Pearson's rho = 0.92)
Cellular Choline (B1196258) UptakeSignificantly IncreasedPositively Associated

DHA plays a critical role in remodeling the architecture of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules. nih.govyoutube.com Rather than creating a homogenous membrane, DHA enhances the lateral segregation of lipids into distinct domains. nih.govnih.gov

Research using model membranes shows that DHA-containing phospholipids have a low affinity for cholesterol, which accentuates the separation of the membrane into liquid-ordered, sphingomyelin/cholesterol-rich domains (rafts) and liquid-disordered, DHA-rich domains (non-rafts). nih.govnih.gov This segregation leads to an increase in the size of the lipid raft domains. nih.gov This reorganization of membrane domains is a key structural mechanism by which DHA influences cellular signaling, as it controls the compartmentalization of proteins within or outside of these raft platforms. nih.gov

The changes in membrane fluidity and lipid raft organization induced by DHA directly impact the function of membrane-associated proteins, including receptors and enzymes. researchgate.nettandfonline.comnih.gov The altered lipid environment can modulate protein activity and influence signal transduction. researchgate.netnih.gov For example, the DHA-induced increase in membrane fluidity has been linked to enhanced choline uptake in retinoblastoma cells and modulation of glutamate (B1630785) transporter activity. thejamesonlab.comnih.gov

Furthermore, DHA can selectively reorganize signaling components. In T-cells, DHA treatment was found to alter the lipid composition of membrane rafts and suppress interleukin-2 (B1167480) (IL-2) receptor signaling by partially displacing the receptors from the raft domains. doaj.org Similarly, after DHA treatment, the signaling proteins STAT5a and STAT5b were no longer detected in lipid raft fractions. doaj.org In another study on RAW264.7 macrophage cells, DHA altered the expression of key membrane and signaling proteins, including GPR120, Ras, and MEK. rsc.org

Table 2: Observed Effects of DHA on Membrane Protein Function and Location

This table details specific examples of how DHA incorporation affects various membrane-associated proteins based on published research findings.

Protein/ReceptorCell Type/ModelObserved Effect of DHAReference
Interleukin-2 (IL-2) ReceptorT-CellsPartially displaced from lipid rafts, suppressing signaling doaj.org
STAT5a / STAT5bT-CellsRelocated from lipid raft to detergent-soluble fractions doaj.org
GPR120RAW264.7 MacrophagesExpression levels altered rsc.org
Ras / MEKRAW264.7 MacrophagesExpression levels altered rsc.org
Choline TransporterY-79 Retinoblastoma CellsUptake activity significantly increased thejamesonlab.com
Glutamate Transporters (GLT1, GLAST, EAAC1)N/AActivity is modulated nih.gov

Modulation of Cellular Signaling Pathways

Beyond its structural effects on the membrane, DHA actively modulates key intracellular signaling pathways, particularly those involved in inflammation and cellular communication.

DHA directly interacts with and activates specific G-protein coupled receptors (GPCRs). A primary target is GPR120, a lipid-sensing receptor also known as Free Fatty Acid Receptor 4 (FFAR4). mdpi.comnih.gov DHA is a natural agonist for GPR120. mdpi.com The activation of GPR120 in macrophages by DHA is a key mechanism for its potent anti-inflammatory effects. nih.gov Research has also shown that DHA treatment can alter the expression of GPR120 in macrophage cell lines. rsc.org This interaction provides a direct link between the presence of DHA and the initiation of specific downstream signaling cascades that regulate cellular responses like inflammation. nih.gov

DHA exerts significant influence over two central signaling pathways involved in inflammation and cell proliferation: the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. A primary anti-inflammatory mechanism of DHA is its ability to hamper the transcriptional activity of NF-κB, which is a master regulator of pro-inflammatory gene expression. nih.govnih.gov

Studies in astrocytes have shown that DHA markedly diminishes NF-κB activation by reducing the phosphorylation of its inhibitor, IκB. nih.gov This action prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory genes. nih.gov Evidence also suggests that DHA can inhibit the Raf-1/MEK/ERK cascade, which is a component of the MAPK pathway. nih.gov This dual inhibition may be partly mediated through DHA's ability to inhibit Protein Kinase C (PKC), a kinase that can activate both the NF-κB and MAPK pathways. nih.gov Furthermore, studies in RAW264.7 cells have confirmed that DHA treatment alters the expression of Ras and MEK, key upstream proteins in the MAPK signaling cascade. rsc.org

Effects on Intracellular Calcium Homeostasis

Docosahexaenoic acid (DHA), the active form of docosahexaenoic acid methyl ester following metabolism, plays a significant role in modulating intracellular calcium ([Ca2+]i) levels, a critical aspect of cellular signaling. Research demonstrates that DHA can influence calcium dynamics in various cell types, including vascular and endothelial cells.

In human umbilical vein endothelial cells (HUVEC), preincubation with DHA for 48 hours resulted in a dose-dependent decrease in the intracellular calcium transient evoked by adenosine (B11128) triphosphate (ATP). nih.gov This effect was observed at DHA concentrations of 3, 12, and 50 µM. nih.gov The mechanism for this reduction appears to involve the inhibition of store-operated calcium channels, as the effect was eliminated by the withdrawal of extracellular calcium or by the application of inhibitors of these channels, such as 2-aminoethoxy-diphenylborane (2-APB) and thapsigargin. nih.gov Interestingly, chelating intracellular calcium with BAPTA did not abolish the effect, suggesting DHA's primary action is on the influx of calcium from the extracellular space. nih.gov

Studies on aortic smooth muscle cells isolated from rats have shown that DHA can suppress increases in [Ca2+]i induced by various stimulants. nih.gov In cells from normotensive Wistar Kyoto (WKY) rats, treatment with 30 µM DHA for two days significantly suppressed the peak [Ca2+]i induced by serotonin, angiotensin II, and high potassium chloride (KCl) concentrations. nih.gov This suggests that DHA can inhibit receptor-mediated Ca2+ influx, at least in part through voltage-dependent calcium channels. nih.gov However, smooth muscle cells from stroke-prone spontaneously hypertensive rats (SHRSP) were resistant to this suppressive effect. nih.gov

Table 1: Effects of Docosahexaenoic Acid (DHA) on Intracellular Calcium ([Ca2+]i)
Cell TypeStimulantDHA ConcentrationObserved EffectProposed MechanismSource
Human Umbilical Vein Endothelial Cells (HUVEC)ATP (100 µM)3, 12, 50 µMDose-dependently reduced ATP-stimulated Ca2+ transient.Inhibition of store-operated calcium channels. nih.gov
Aortic Smooth Muscle Cells (WKY rats)Serotonin, Angiotensin II, KCl30 µMSignificantly suppressed peak [Ca2+]i.Suppression of receptor-mediated Ca2+ influx via voltage-dependent channels. nih.gov
Aortic Smooth Muscle Cells (SHRSP rats)Serotonin, Angiotensin II, KCl30 µMRefractory to the suppressive effect.N/A nih.gov

Mechanisms of Neuroprotection

Anti-apoptotic Effects in Neuronal Cells

Docosahexaenoic acid demonstrates significant neuroprotective properties by inhibiting apoptosis, or programmed cell death, in various neuronal cell models. This anti-apoptotic effect is crucial for neuronal survival and is mediated through several molecular pathways.

In Neuro 2A neuroblastoma cells, enrichment with DHA leads to a decrease in apoptotic cell death induced by serum starvation. nih.gov This protective effect is evidenced by reduced DNA fragmentation and diminished activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The mechanism underlying this protection involves the incorporation of DHA into the cell membrane, leading to a significant increase in the total content of phosphatidylserine (B164497) (PS). nih.gov This accumulation of PS is believed to enhance the membrane translocation of the protein kinase Raf-1, a component of a major pro-survival signaling pathway. nih.gov

Furthermore, DHA has been shown to protect neurons from apoptosis induced by soluble oligomers of the amyloid-beta peptide, which are implicated in the pathology of Alzheimer's disease. nih.gov Pre-treatment of cortical neurons with DHA significantly increased their survival by preventing the activation of caspases and promoting survival pathways related to extracellular signal-related kinase (ERK). nih.gov In studies using SH-SY5Y cells, DHA was found to have a general neuroprotective effect and to reduce DNA fragmentation, further highlighting its anti-apoptotic capabilities. mdpi.com

Research on retinal photoreceptors also underscores DHA's protective role against oxidative stress-induced apoptosis. arvojournals.org In cultured rat retina neurons, DHA selectively reduced photoreceptor apoptosis triggered by the oxidant paraquat. This protection was associated with the preservation of mitochondrial membrane integrity and a notable upregulation of the anti-apoptotic protein Bcl-2, while blocking the increase in the pro-apoptotic protein Bax. arvojournals.org

Table 2: Anti-apoptotic Effects of Docosahexaenoic Acid (DHA) in Neuronal Cells
Cell ModelApoptotic StimulusKey FindingsMolecular MechanismSource
Neuro 2A CellsSerum StarvationReduced DNA fragmentation and caspase-3 activity.Increased phosphatidylserine content, enhanced Raf-1 translocation. nih.gov
Cortical NeuronsSoluble Amyloid-Beta OligomersIncreased neuronal survival, prevented caspase activation.Promotion of ERK-related survival pathways. nih.gov
Rat Retinal PhotoreceptorsParaquat (Oxidative Stress)Reduced photoreceptor apoptosis, preserved mitochondrial membrane integrity.Upregulation of Bcl-2, blocked increase in Bax expression. arvojournals.org
SH-SY5Y CellsRotenone-induced toxicityGeneral neuroprotective effect, reduced DNA fragmentation.Antioxidant and anti-apoptotic properties. mdpi.com

Promotion of Neurite Outgrowth and Synaptogenesis

DHA is essential for the structural development of neurons, specifically promoting the growth of neurites (axons and dendrites) and the formation of synapses, the connections between neurons. nih.govmedchemexpress.com This role is fundamental to building the complex neural circuits required for brain function.

In embryonic hippocampal neuronal cultures, supplementation with DHA uniquely fosters neurite growth and increases the formation of synapsin puncta, which are markers for presynaptic terminals. nih.gov This structural enhancement is accompanied by an increase in the expression of key synaptic proteins, including synapsins and glutamate receptors, leading to improved glutamatergic synaptic activity. nih.gov Conversely, fetal neurons depleted of DHA exhibit inhibited neurite growth and synaptogenesis. nih.gov Studies on PC12 cells, a common model for neuronal differentiation, show that DHA treatment significantly accelerates neurite outgrowth stimulated by nerve growth factor (NGF). researchgate.net

The mechanism for this developmental role involves not only DHA itself but also its metabolites. Research has shown that DHA is actively metabolized in hippocampal neurons to N-docosahexaenoylethanolamide (DEA), also known as synaptamide (B1662480). nih.gov Synthetic synaptamide was found to promote neurite growth and synaptogenesis at substantially lower concentrations than DHA, suggesting it is a potent mediator of DHA's effects on neuronal development. nih.govresearchgate.net The promotion of neurite outgrowth by DHA is associated with the rapid elevation of transcripts for immediate early response genes, such as Egr3 and PC3, indicating that DHA stimulates neurogenesis events at a molecular level from the very early stages of differentiation. researchgate.net

Table 3: Effects of Docosahexaenoic Acid (DHA) on Neurite Outgrowth and Synaptogenesis
Cell/Tissue ModelKey EffectsAssociated Molecular ChangesSource
Embryonic Hippocampal NeuronsPromoted neurite growth and synaptogenesis.Increased synapsin puncta, synapsin and glutamate receptor expression. nih.gov
PC12 CellsAccelerated neurite outgrowth.Significant elevation of Egr3 and PC3 gene transcripts. researchgate.net
Embryonic Hippocampal NeuronsMetabolism of DHA to N-docosahexaenoylethanolamide (DEA/Synaptamide).DEA potently promotes neurite growth and synaptogenesis. nih.gov

Role in Brain Lipid Homeostasis

The brain's DHA concentration is carefully maintained through a balance between dietary intake, synthesis in the liver from the precursor α-linolenic acid, and its rate of consumption within the brain. nih.gov An in vivo method using radiolabeled DHA has demonstrated that the rate of DHA incorporation into the brain from plasma is equivalent to the brain's metabolic consumption rate of DHA. nih.gov

When brain DHA levels are depleted, it is almost quantitatively replaced by docosapentaenoic acid (DPA), an omega-6 PUFA. nih.gov While DPA can partially substitute for DHA, it is considered to have less potent biophysical properties. nih.gov This substitution alters the lipid membrane environment, which can impair the optimal function of membrane-bound proteins, leading to less efficient signal transduction and potentially impacting neurotransmission and cognitive functions. nih.gov Therefore, the maintenance of DHA levels is fundamental to preserving the structural and functional integrity of neuronal membranes. nih.govnih.gov

Anti-inflammatory and Antioxidant Mechanisms

Suppression of Pro-inflammatory Cytokine Expression

Docosahexaenoic acid exerts potent anti-inflammatory effects by actively suppressing the production of key inflammatory molecules. This mechanism is particularly important in the central nervous system, where neuroinflammation is a contributing factor to neurodegenerative disorders.

In primary astrocytes, which are key regulators of brain inflammation, enrichment with DHA has been shown to downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, DHA attenuates the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from astrocytes that have been stimulated with interleukin-1 beta (IL-1β). nih.gov This suppressive action is achieved through the inhibition of the activation of critical transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which control the expression of many pro-inflammatory genes. nih.gov

In macrophages, another key immune cell, DHA demonstrates a significant ability to inhibit inflammasome activation. It concentration-dependently suppresses the release of the potent pro-inflammatory cytokines interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) triggered by various crystalline substances like silica, alum, and monosodium urate. nih.gov The mechanism for this effect involves interference with the "priming" signal required for inflammasome activation. Specifically, DHA inhibits the lipopolysaccharide (LPS)-induced transcription of genes for inflammasome components and pro-cytokines, such as Nlrp3, Il1b, and Il1a. nih.gov

Table 4: Suppression of Pro-inflammatory Cytokine Expression by Docosahexaenoic Acid (DHA)
Cell TypeInflammatory StimulusCytokines/Enzymes SuppressedMechanism of ActionSource
Primary AstrocytesInterleukin-1 beta (IL-1β)TNF-α, IL-6, COX-2, iNOSSuppression of NF-κB and AP-1 transcription factor activation. nih.gov
Macrophages (RAW-ASC cells)Crystalline Silica, Alum, Monosodium Urate, Nigericin (with LPS priming)IL-1α, IL-1βInhibition of inflammasome priming signal; suppression of Nlrp3, Il1b, and Il1a transcription. nih.gov

Activation of NRF2 Pathway and Antioxidant Defenses

This compound (DHA-ME), the methyl ester form of docosahexaenoic acid (DHA), is implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant defenses. While much of the research has focused on the parent compound DHA, evidence suggests that its esterified forms, including DHA-ME, contribute to the upregulation of this protective pathway. Activation of the NRF2 pathway is a key mechanism by which cells counteract oxidative stress, and the involvement of DHA and its derivatives in this process is a significant area of research.

The NRF2 pathway is endogenously regulated by Kelch-like ECH-associated protein 1 (Keap1), which sequesters NRF2 in the cytoplasm and facilitates its degradation under basal conditions. Upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of antioxidant and cytoprotective genes, thereby initiating their transcription.

Research indicates that DHA can enhance the expression of NRF2 target genes. For instance, studies have shown that DHA treatment leads to a dose-dependent increase in NRF2 transcriptional activity and the expression of its target genes in primary cortical neurons. This activation of the NRF2 pathway is associated with neuroprotective effects against oxidative stress. While direct studies on DHA-ME are less numerous, its structural similarity to DHA and its use in experimental settings suggest it participates in similar mechanisms. For example, derivatives of DHA have been shown to be potent activators of NRF2. Novel synthetic docosahexaenoic acid esters of hydroxy fatty acids have been identified as potent NRF2 activators in human hepatoma cells, demonstrating the capacity of DHA-related structures to engage this pathway. mdpi.com These findings support the concept that DHA-ME can contribute to cellular antioxidant capacity by bolstering the NRF2-mediated defense system.

A study involving a cocoa shell extract, which was found to contain this compound among its metabolites, demonstrated an improvement in the NRF2 pathway in cardiovascular tissue. nih.gov This suggests that the presence of DHA-ME, as part of a complex mixture, is associated with the activation of this antioxidant signaling cascade. The activation of the NRF2 pathway by compounds like DHA and its esters leads to the increased synthesis of a range of protective enzymes and proteins.

Table 1: NRF2 Pathway Activation and Antioxidant Gene Expression

Compound/Treatment Cell/Tissue Model Key Findings Reference
Docosahexaenoic Acid (DHA)Primary Rat Cortical NeuronsIncreased expression of NRF2 target genes. nih.gov
DHA-derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)Human Hepatoma (C3A) CellsPotent activators of NRF2. mdpi.com
Cocoa Shell Extract (containing this compound)Cardiovascular Tissue (in vivo)Improved NRF2 pathway. nih.gov

Reduction of Oxidative Stress Markers

This compound and related DHA compounds have been shown to reduce markers of oxidative stress in various experimental models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. The reduction of oxidative stress markers is a key indicator of a compound's antioxidant potential.

In a study on diabetic peripheral neuropathy in mice, treatment with the methyl ester of resolvin D2, a metabolite of DHA, led to a significant decrease in serum levels of thiobarbituric acid reactive substances (TBARS), a widely used marker for lipid peroxidation and oxidative stress. nih.gov While not directly DHA-ME, this finding highlights the efficacy of a methylated DHA derivative in mitigating systemic oxidative stress.

Furthermore, research on DHA has demonstrated its capacity to lower both cellular and mitochondrial ROS levels. In HepG2 cells, treatment with DHA decreased cellular ROS to 75.2% and mitochondrial ROS to 55.1% of control levels. acs.orgnih.gov This was accompanied by an increase in the total antioxidant capacity. acs.orgnih.gov Although these studies used the non-esterified form, the use of DHA-ME as a stable analog in research suggests that it would produce similar antioxidant effects. In fact, some commercial sources explicitly state that DHA-ME exhibits antioxidant properties by reducing oxidative stress markers in various cell types.

The antioxidant actions of DHA and its esters extend to protecting against damage to cellular macromolecules. For example, incubation of bovine serum albumin with DHA was shown to increase protein carbonyl content, a marker of protein oxidation. medchemexpress.com However, the simultaneous presence of oxygen radical scavengers significantly reduced this effect, underscoring the pro-oxidant potential of DHA under certain in vitro conditions, while in a cellular context, its net effect is often antioxidant through the upregulation of defense mechanisms.

A study on a novel DHA derivative, phloridzin docosahexaenoate (PZ-DHA), demonstrated its ability to impair tubule formation in endothelial cells, an effect that can be relevant in pathologies with excessive angiogenesis driven by oxidative stress. mdpi.com This illustrates the diverse ways in which modified DHA molecules can influence cellular processes related to oxidative stress.

Table 2: Effects of DHA and its Derivatives on Oxidative Stress Markers

Compound/Treatment Model Oxidative Stress Marker Result Reference
Resolvin D2 methyl esterDiabetic MiceSerum Thiobarbituric Acid Reactive Substances (TBARS)Decreased nih.gov
Docosahexaenoic Acid (DHA)HepG2 CellsCellular Reactive Oxygen Species (ROS)Decreased to 75.2% of control acs.orgnih.gov
Docosahexaenoic Acid (DHA)HepG2 CellsMitochondrial Reactive Oxygen Species (ROS)Decreased to 55.1% of control acs.orgnih.gov
DHA-containing PhospholipidsRat Model of Aβ1-40 injectionLipid PeroxidationReduced semanticscholar.org
DHA-containing PhospholipidsMPTP-treated MiceAntioxidative Enzymes (GSH-Px, SOD)Increased semanticscholar.org

Preclinical Research and Experimental Models

In Vitro Studies on Docosahexaenoic Acid Methyl Ester

In vitro studies, or "test-tube" experiments, are performed using microorganisms, cells, or biological molecules outside their normal biological context. These models are essential for dissecting the specific cellular and molecular responses to DHA methyl ester in a controlled environment.

A variety of cell culture models have been employed to investigate the diverse biological activities of DHA. These models allow researchers to study specific cell types and pathways implicated in both health and disease.

Neurological and Glial Cells: To study neuroinflammation and neuroprotection, researchers frequently use BV-2 microglial cells and primary astrocytes. nih.govnih.govnih.gov Microglia, the resident immune cells of the central nervous system (CNS), and astrocytes, which support neuronal function, are key players in the inflammatory processes associated with neurodegenerative diseases. nih.gov Other neuronal models include PC12 cells and cultured rat hippocampal neurons to examine effects on neurite development, as well as Schwann cells to study peripheral nerve cell survival. mdpi.com

Immune Cells: The human THP-1 monocyte cell line is used as a model to study the adhesion and migration of monocytes, which are critical early events in the development of atherosclerosis. doi.org Additionally, RAW 264.7 macrophages are utilized to assess general anti-inflammatory effects. mdpi.com

Reproductive Cells: The impact of DHA on reproductive physiology has been investigated using bovine granulosa cells and oocyte-granulosa cell complexes (OGCs). nih.govnih.gov These models are crucial for understanding how fatty acids influence follicular development, steroid production, and oocyte quality. nih.gov

Hepatoma Cells: Human hepatoma-derived C3A cells have been used to explore the role of DHA derivatives in activating antioxidant pathways, such as the NRF2 signaling pathway. mdpi.com

The effect of DHA on cell survival and growth is highly dependent on the cell type and experimental context. In vitro assays are used to quantify these effects.

Studies on bovine granulosa cells have shown that DHA at concentrations of 10 and 50 μM can significantly increase cell proliferation. nih.gov This proliferative effect was supported by an observed increase in the expression of the proliferating cell nuclear antigen (PCNA), a key marker for cell division. nih.gov Similarly, in bovine oocyte cultures, a low concentration of DHA (0.1 μmol/L) was found to improve oocyte growth significantly. nih.gov

Conversely, in other cell types, DHA demonstrates protective rather than proliferative effects. In cultured rat Schwann cells, DHA itself (from 1 to 200 µM) did not alter cell survival but was able to reverse a decrease in viability caused by exposure to the saturated fatty acid, palmitic acid. mdpi.com Furthermore, in an immortalized mouse Schwann cell line (IMS32), DHA exhibited protective effects against chemically-induced cell toxicity. mdpi.com Research has also indicated that DHA can decrease proliferation and promote programmed cell death (apoptosis) in various types of tumor cells. mdpi.com

Table 1: Effects of Docosahexaenoic Acid on Cell Viability and Proliferation in Various In Vitro Models

Cell Model Concentration Observed Effect Reference
Bovine Granulosa Cells 10 and 50 μM Increased cell proliferation nih.gov
Bovine Oocytes 0.1 μmol/L Improved oocyte growth nih.gov
Rat Schwann Cells 1 to 200 µM Reversed palmitic acid-induced reduction in viability mdpi.com
Immortalized Mouse Schwann Cells (IMS32) 2.5–25 µM Protected against tert-butyl hydroperoxide (tBHP) induced toxicity mdpi.com
Various Tumor Cells Not specified Decreased proliferation and induced apoptosis mdpi.com
Human Hepatoma-derived C3A Cells Not specified DHA-derived esters showed less cytotoxicity than native fatty acids mdpi.com

Advanced analytical techniques like quantitative proteomics and gene expression analysis have provided a deeper understanding of the molecular mechanisms triggered by DHA.

In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a model for neuroinflammation, quantitative proteomics identified changes in the abundance of 49 different proteins following DHA treatment. nih.govnih.gov This analysis revealed that DHA significantly influences cellular pathways, including the pivotal nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a master regulator of inflammation. nih.govnih.gov Supporting these findings, studies in astrocytes showed that DHA inhibits the activation of NF-κB and AP-1 transcription factors, leading to a downregulation of pro-inflammatory proteins like COX-2 and iNOS and a reduction in the secretion of inflammatory cytokines TNF-α and IL-6. nih.gov

In the context of reproduction, research on bovine granulosa cells demonstrated that DHA treatment increases the protein levels of key steroidogenic enzymes, including CYP11A1 and HSD3B1, as well as the cholesterol transporter StAR, which are all essential for hormone production. nih.gov Further investigation using RNA-sequencing on granulosa cells from oocyte complexes showed that DHA upregulates the expression of CPT1A, a gene involved in fatty acid oxidation, and affects genes associated with cellular adhesion, energy metabolism (oxidative phosphorylation), and the PI3K-Akt signaling pathway. nih.gov

Table 2: Summary of Key Gene and Protein Expression Changes in Response to DHA In Vitro

Cell Model Analytical Method Key Findings Affected Pathways/Processes Reference
BV-2 Microglial Cells Quantitative Proteomics Differential abundance of 49 proteins NF-κB signaling nih.govnih.gov
Astrocytes Western Blot / ELISA Downregulation of COX-2, iNOS, TNF-α, IL-6 NF-κB and AP-1 signaling nih.gov
Bovine Granulosa Cells Western Blot Increased levels of CYP11A1, HSD3B1, StAR Steroidogenesis nih.gov
Bovine Granulosa Cells (from OGCs) RNA-Sequencing Upregulation of CPT1A Fatty Acid Oxidation, PI3K-Akt signaling, Oxidative Phosphorylation nih.gov
Human THP-1 Monocytes Transcriptome Analysis Altered expression of genes related to cell adhesion and migration Cell Adhesion & Migration doi.org

In Vivo Animal Models for Studying this compound Effects

Animal models are indispensable for studying the systemic effects of DHA methyl ester in a complex, living organism, providing insights that cannot be obtained from cell cultures alone.

Rodent models that mimic the pathology of human neurodegenerative diseases have been instrumental in evaluating the neuroprotective potential of DHA.

Alzheimer's Disease (AD): In the Tg2576 mouse model of AD, which overproduces the human amyloid precursor protein, chronic treatment with DHA was found to enhance memory function. mdpi.com This cognitive improvement was associated with an increase in synapse formation in the hippocampus. mdpi.com Subsequent transcriptomic analysis of the hippocampus revealed that DHA treatment upregulated crucial neuronal functions related to the generation of synapses (synaptogenesis), the growth of neurites (neuritogenesis), and the outgrowth of axons. mdpi.com

Parkinson's Disease (PD): A rat model of Parkinson's created by the neurotoxin MPTP showed that DHA administration could protect dopaminergic neurons from cell death. researchgate.net This neuroprotective effect was linked to increased levels of glial cell line-derived neurotrophic factor (GDNF) and neurturin (NTN), which are potent survival factors for these neurons. researchgate.net In another model, the Thy1-αSyn mouse, which overexpresses human alpha-synuclein, a diet enriched with DHA provided neuroprotection to dopamine-producing neurons within the enteric nervous system (the nervous system of the gut), which is thought to be involved in the early stages of PD. nih.gov

Traumatic Brain Injury (TBI): In a rodent model of diffuse axonal injury, dietary supplementation with DHA significantly reduced the number of damaged axons in the brain 30 days after the injury. nih.gov

Animal models of chronic and acute inflammation have been used to study the anti-inflammatory and pro-resolving effects of DHA.

Obesity-Associated Inflammation: In mouse models of diet-induced obesity, which is characterized by a state of chronic low-grade inflammation, diets supplemented with DHA ethyl esters were shown to enhance B-cell activity. nih.govresearchgate.net This included an increase in the production of cytokines by B-cells and an elevated frequency of specific B-cell subsets in the spleen. nih.gov

Choroidal Neovascularization (CNV): CNV is a key pathological feature of wet age-related macular degeneration and involves inflammation and abnormal blood vessel growth. In a rat model where CNV was induced by a laser, a diet sufficient in DHA resulted in a 63% reduction in the volume of CNV lesions compared to a DHA-deficient diet. nih.gov Similarly, in fat-1 transgenic mice, which can endogenously produce omega-3 fatty acids from omega-6 fatty acids, the volume of CNV lesions was reduced by 59% compared to wild-type controls. nih.gov

Analysis of Tissue Fatty Acid Profiles and Metabolite Levels

One of the key areas of investigation in preclinical studies with DHA-methyl ester is its effect on the fatty acid composition of various tissues and the resulting metabolite profiles. As an esterified form of docosahexaenoic acid (DHA), its administration is expected to alter the levels of DHA and other fatty acids in cell membranes and tissues, which can have significant physiological consequences.

In vivo studies in animal models are crucial for determining how DHA-methyl ester is absorbed, distributed, metabolized, and incorporated into tissues. Following administration, researchers analyze tissue samples (e.g., brain, liver, adipose tissue) to quantify changes in the fatty acid profile. This is typically accomplished using techniques like gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization of the lipids.

Research has shown that dietary supplementation with omega-3 fatty acids, including DHA, can lead to their incorporation into the phospholipids (B1166683) of cell membranes in various tissues, including the brain. Although direct studies on DHA-methyl ester are part of a broader research area, the principles of fatty acid metabolism suggest that it would serve as a source of DHA. For instance, studies in murine models have explored how different forms of omega-3 fatty acids, including ethyl esters, affect tissue composition. These studies have demonstrated that the form of the fatty acid can influence its bioavailability and subsequent incorporation into tissues. nih.gov

Metabolite analysis is another critical aspect. The metabolic fate of DHA-methyl ester is of great interest, as its therapeutic effects may be mediated by its downstream metabolites. Liquid chromatography-mass spectrometry (LC-MS) based metabolomics is a powerful tool used to identify and quantify a wide range of metabolites in biological samples. In the context of DHA-methyl ester, this could include the detection of free DHA, as well as various eicosanoids and docosanoids, which are signaling molecules derived from omega-3 fatty acids with potent anti-inflammatory and pro-resolving properties. A study on a related compound, phloridzin docosahexaenoate (PZ-DHA), in mice showed that it was rapidly absorbed and distributed to various organs, with metabolites being identified in tissues like the liver, lungs, and kidneys. nih.gov This highlights the importance of analyzing both the parent compound and its metabolites in different tissues to understand its biological activity.

The table below summarizes findings from a representative study investigating the impact of omega-3 fatty acid supplementation on tissue fatty acid profiles. While this study may have used different forms of omega-3 fatty acids, it provides a framework for the type of data generated in such preclinical research.

Table 1: Illustrative Data on Tissue Fatty Acid Profile Changes with Omega-3 Supplementation This table is a representative example and not from a specific study on this compound.

TissueFatty AcidControl Group (% of total fatty acids)Omega-3 Supplemented Group (% of total fatty acids)Fold Change
BrainDHA12.515.21.22
LiverDHA5.89.31.60
Adipose TissueDHA0.52.14.20
PlasmaEPA0.83.54.38

Methodologies for Preclinical Assessment

A variety of methodologies are employed in the preclinical assessment of DHA-methyl ester to evaluate its effects on behavior, tissue structure, and biochemical pathways. These methods are essential for characterizing its potential therapeutic benefits, particularly in the context of neurological and inflammatory conditions.

Behavioral assays in animal models are a cornerstone of neurological research, providing insights into the effects of compounds on cognitive function, motor coordination, and mood. nih.gov Given the established role of DHA in brain development and function, DHA-methyl ester is a compound of interest in studies of neurological disorders. nih.gov

A range of behavioral tests can be used to assess the effects of DHA-methyl ester. For example, in models of cognitive impairment or neurodegenerative diseases like Alzheimer's disease, tests such as the Morris water maze, Barnes maze, and novel object recognition test are used to evaluate learning and memory. nih.gov In these assays, improvements in performance, such as reduced latency to find a hidden platform or increased time spent exploring a novel object, would suggest a beneficial effect of the compound on cognitive function.

For assessing motor function, especially in models of Parkinson's disease or other movement disorders, tests like the rotarod test, cylinder test, and open field test are commonly employed. nih.gov The rotarod test, for instance, measures balance and motor coordination by assessing the length of time an animal can remain on a rotating rod. An increase in this time would indicate improved motor function.

The table below provides an overview of common behavioral assays used in neurological research and the functions they assess.

Table 2: Common Behavioral Assays in Neurological Research

Behavioral AssayNeurological Function AssessedTypical Animal Model
Morris Water MazeSpatial learning and memoryRodents
Novel Object RecognitionRecognition memoryRodents
Rotarod TestMotor coordination and balanceRodents
Elevated Plus MazeAnxiety-like behaviorRodents

Histological and immunofluorescence techniques are indispensable for examining the structural and cellular changes in tissues following treatment with DHA-methyl ester. nih.gov These methods allow for the visualization of tissue architecture, cell morphology, and the expression and localization of specific proteins.

Immunofluorescence is a more specific technique that uses fluorescently labeled antibodies to detect the presence and location of particular proteins within a tissue section. This is particularly valuable for investigating the mechanisms of action of DHA-methyl ester. For instance, in a study of its anti-inflammatory effects, immunofluorescence could be used to quantify the expression of pro-inflammatory cytokines or markers of glial cell activation in the brain. High-plex immunofluorescence techniques are emerging that allow for the simultaneous detection of multiple proteins in the same tissue section, providing a more comprehensive view of the cellular and molecular landscape. nih.gov

Oxidative stress and inflammation are implicated in a wide range of diseases, and the potential of DHA-methyl ester to modulate these processes is a key area of preclinical research. lktlabs.com A variety of biochemical markers can be measured in tissue homogenates, plasma, or serum to assess the levels of oxidative stress and inflammation.

Common markers of oxidative stress include malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation, as well as the levels of reactive oxygen species (ROS). nih.gov The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) can also be measured. An increase in the levels of lipid peroxidation products and a decrease in the activity of antioxidant enzymes are indicative of oxidative stress.

Inflammatory markers that are frequently assessed include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The levels of these cytokines can be measured using techniques like enzyme-linked immunosorbent assay (ELISA). Additionally, the expression of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), can be quantified. A reduction in the levels of pro-inflammatory cytokines and enzymes would suggest an anti-inflammatory effect of DHA-methyl ester. nih.gov

The table below lists some of the key biochemical markers used to assess oxidative stress and inflammation in preclinical studies.

Table 3: Biochemical Markers of Oxidative Stress and Inflammation

CategoryBiochemical MarkerFunction/Significance
Oxidative StressMalondialdehyde (MDA)Marker of lipid peroxidation
Reactive Oxygen Species (ROS)Highly reactive molecules that can damage cells
Superoxide Dismutase (SOD)Antioxidant enzyme
InflammationTumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine
Interleukin-6 (IL-6)Pro-inflammatory cytokine
Cyclooxygenase-2 (COX-2)Enzyme involved in the production of pro-inflammatory prostaglandins

Future Research Directions and Emerging Applications

Novel Synthetic Approaches for Docosahexaenoic Acid Methyl Ester and its Analogs

The development of innovative synthetic strategies for producing this compound and its analogs is crucial for advancing research and therapeutic applications. Current efforts are focused on enzymatic and chemoenzymatic methods that offer greater selectivity and milder reaction conditions compared to traditional chemical synthesis.

Enzymatic synthesis, for instance, utilizes lipases to catalyze the esterification or transesterification of DHA. Researchers have successfully synthesized vanillyl esters of DHA (DHA-VE) using Candida antarctica lipase (B570770) B in a solvent-free system, demonstrating high efficiency and the potential for creating novel bioactive compounds. nih.gov Similarly, lipase PS from Amano has been employed to hydrolyze methyl ester 7 to its corresponding carboxylic acid under neutral conditions, avoiding the isomerization of double bonds that can occur under basic conditions. sci-hub.st The enzymatic transesterification of DHA ethyl ester with glycerol (B35011), catalyzed by lipases from Rhizomucor miehei, has been shown to produce sn-2 docosahexaenyl monoacylglyceride, a derivative with potentially enhanced bioavailability. researchgate.net

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic synthesis. These methods can be used to create a diverse range of acyl coenzyme A (acyl-CoA) molecules, which are essential for in situ acyl transfer reactions. nih.gov This allows for the production of various DHA derivatives that can be used to study their specific biological functions. Furthermore, novel synthetic routes are being designed to create DHA derivatives with specific therapeutic targets, such as peroxisome proliferator-activated receptor gamma (PPARγ) agonists for potential use as antidiabetic agents. nih.gov The synthesis of isotopically labeled DHA, such as 13C labeled DHA, is also a significant area of research, providing essential reference standards for metabolic studies. google.com

Advanced Analytical Techniques for Comprehensive Lipidomics Profiling

The comprehensive analysis of this compound and other lipids within biological systems, known as lipidomics, is essential for understanding their complex roles in health and disease. Advanced analytical techniques are continuously being developed to improve the sensitivity, specificity, and coverage of lipid profiling.

Mass spectrometry (MS) coupled with chromatography is a cornerstone of modern lipidomics. Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fatty acid methyl esters, including DHA methyl ester, and is used for quantification in various samples like fruit pulps and fish oils. sigmaaldrich.comnih.gov However, liquid chromatography-mass spectrometry (LC-MS) has gained prominence for its ability to analyze a wider range of lipids with high sensitivity and without the need for derivatization in some cases. nih.gov Techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) enable untargeted lipidomics, providing a broad overview of the lipidome. mdpi.comnih.govresearchgate.net For more focused studies, targeted lipidomics using triple quadrupole (QQQ) MS with multiple reaction monitoring (MRM) offers high sensitivity and quantification of specific lipid species. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of this compound. Both ¹H NMR and ¹³C NMR can be used for the quantitative determination of DHA and other fatty acids in samples like fish oil supplements, even without the use of an internal standard. chemicalbook.comresearchgate.netnih.govaocs.orgnih.gov NMR provides detailed structural information, including the position of fatty acids on the glycerol backbone. nih.gov

The development of automated sample preparation techniques is also improving the efficiency and reproducibility of fatty acid methyl ester analysis, reducing reagent consumption and analysis time. chromatographyonline.com These advanced analytical strategies are crucial for identifying lipid biomarkers and for elucidating the metabolic pathways involving DHA.

Elucidating the Role of this compound in Specific Disease Pathologies

Ongoing research is dedicated to unraveling the precise mechanisms by which this compound influences various disease states. This includes its potential therapeutic applications in neurodegenerative disorders, metabolic and cardiovascular diseases, and its role in modulating the immune system.

Further Investigation in Neurodegenerative Disorders

The accumulation of docosahexaenoic acid in the brain underscores its importance in neural function. A growing body of evidence suggests that DHA and its derivatives may play a protective role in neurodegenerative diseases like Alzheimer's. Research has shown that DHA can be converted in the brain to neuroprotectin D1 (NPD1), a molecule that has been found to be reduced in the hippocampus of Alzheimer's patients. In laboratory studies, NPD1 has demonstrated the ability to promote brain cell survival by activating anti-apoptotic and neuroprotective gene expression programs, which in turn suppress the neurotoxic effects of amyloid-beta 42.

Future research in this area will likely focus on further elucidating the signaling pathways of DHA and its metabolites within the brain. Understanding how these molecules cross the blood-brain barrier and how their levels can be effectively and safely increased in the central nervous system will be critical. The development of stable analogs of DHA and NPD1 that can be administered therapeutically is a promising avenue for the treatment and prevention of neurodegenerative conditions.

Potential in Metabolic and Cardiovascular Diseases

The beneficial effects of docosahexaenoic acid on cardiovascular health are well-documented, and ongoing research continues to explore its potential in managing metabolic disorders. Studies have shown that DHA can favorably modulate several cardiometabolic risk factors.

Risk FactorEffect of DHA
Triglycerides Lowers triglycerides more effectively than EPA.
HDL Cholesterol Increases HDL cholesterol, particularly the cardioprotective HDL₂ subfraction.
LDL Cholesterol May increase LDL cholesterol, but also increases LDL particle size, which is considered less atherogenic.
Heart Rate Lowers heart rate.
Blood Pressure Can lower blood pressure in individuals with normal blood pressure.

This table summarizes the differential effects of DHA on various cardiovascular risk factors based on current research findings. lipidmaps.orgmedchemexpress.com

Future investigations will likely focus on the mechanisms behind these effects, including the influence of DHA on gene expression related to lipid metabolism and inflammation. The development of novel DHA derivatives, such as those that act as NRF2 activators, may offer new therapeutic strategies for mitigating oxidative stress, a key factor in both metabolic and cardiovascular diseases. mdpi.com

Exploring Immunomodulatory Effects

Docosahexaenoic acid has demonstrated significant immunomodulatory properties, influencing the function of various immune cells and the production of signaling molecules. Research indicates that DHA can alter the fatty acid composition and fluidity of immune cell membranes, which in turn affects cell signaling pathways. nih.gov

Studies have shown that DHA can suppress the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. aocs.org It can also promote the resolution of inflammation by serving as a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. Furthermore, DHA has been found to enhance the phagocytic activity of macrophages and promote the proliferation of spleen cells. aocs.org

Future research will aim to further delineate the specific molecular targets of DHA within the immune system and its potential therapeutic use in chronic inflammatory and autoimmune diseases. Understanding how DHA influences the balance between pro-inflammatory and anti-inflammatory responses will be crucial for developing targeted nutritional and pharmaceutical interventions.

Bioengineering and Microbial Production of Docosahexaenoic Acid

The increasing demand for docosahexaenoic acid has spurred research into sustainable and efficient production methods beyond traditional fish oil extraction. Bioengineering and microbial fermentation are at the forefront of these efforts, offering a promising alternative for a stable and high-quality supply of DHA.

Microorganisms such as microalgae and thraustochytrids are natural producers of DHA. nih.gov These microbes can be cultivated in controlled environments, allowing for the year-round production of DHA with consistent quality. nih.gov Researchers are actively working on optimizing the fermentation conditions, including the composition of the growth medium, to maximize the yield of DHA. A key area of focus is the use of low-cost and waste-derived feedstocks as carbon and nitrogen sources, which not only reduces production costs but also contributes to a circular economy. sci-hub.st

Development of Targeted Delivery Systems for this compound

The therapeutic potential of docosahexaenoic acid (DHA) is often limited by its chemical instability, poor water solubility, and low bioavailability. elsevierpure.comnih.govnih.gov The esterification of DHA to its methyl ester form is one strategy employed to enhance its stability. medchemexpress.comusda.gov this compound can be intercalated into membrane phospholipids (B1166683), potentially without being oxidized or hydrolyzed. medchemexpress.comtargetmol.comglpbio.comabmole.com However, to further overcome physiological barriers and ensure the compound reaches specific tissues or cells, researchers are actively developing targeted delivery systems. These systems aim to protect the fatty acid ester from degradation, improve its absorption, and facilitate its release at the desired site of action. elsevierpure.comnih.gov

The primary goals for these delivery systems are to enhance bioavailability and enable targeted release, which could improve efficacy in treating various conditions, including inflammation, brain disorders, and certain cancers. elsevierpure.comnih.govnih.gov Research has focused on several types of nanocarriers, such as nanoparticles, liposomes, and emulsions, to encapsulate DHA and its esterified forms. nih.govnih.govnih.gov

Nanoparticle-Based Systems

Nanoparticles offer a versatile platform for delivering lipophilic compounds like this compound. They can be engineered from various materials to improve solubility and stability. nih.gov For instance, nanoparticles made with polylactic acid (PLA) and chitosan (B1678972) have been shown to significantly increase the water solubility of DHA and achieve high encapsulation efficiency. nih.govnih.gov

Low-density lipoprotein (LDL) has been explored as a natural, endogenous nanocarrier for DHA. nih.gov This approach leverages the body's natural lipid transport system to potentially deliver DHA to tissues with high LDL receptor expression, such as the brain. nih.gov Other materials used to create DHA-loaded nanoparticles include zein, zinc oxide, and silver, each demonstrating different characteristics regarding particle size and encapsulation efficiency. elsevierpure.comnih.govresearchgate.net While much of the research focuses on DHA, the principles and technologies are directly applicable to its methyl ester form.

Characteristics of Various DHA-Loaded Nanoparticle Systems
Nanoparticle SystemKey Findings/CharacteristicsReference
Polylactic acid (PLA) and ChitosanEncapsulation efficiency of 80.45%; improved water solubility compared to free DHA. nih.govnih.gov
Zein/Poly (lactic-co-glycolic acid)Encapsulation level reached 84.6%; good stability for up to one month. elsevierpure.comnih.gov
Silver-DHA NanoparticlesTypical particle size of 24 nm; incorporation level of 97.67%. elsevierpure.comnih.gov
Zinc Oxide-DHA NanoparticlesEntrapment efficiency of 87.3%. elsevierpure.comnih.gov
Low-Density Lipoprotein (LDL)-DHAUtilizes endogenous transport pathways for active targeting potential. nih.gov

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer, making them ideal for encapsulating both hydrophilic and lipophilic substances. They are a promising vehicle for delivering docosahexaenoic acid. Research has demonstrated the successful incorporation of DHA into long-circulating polyethylene (B3416737) glycol (PEG)-ylated liposomes. nih.gov These "ω-liposomes" are designed to accumulate in inflamed tissues and tumors, facilitating the targeted delivery of their fatty acid cargo to immune cells like macrophages. nih.gov

Studies have investigated the encapsulation efficiency of DHA and eicosapentaenoic acid (EPA) in liposomes prepared by different methods. The results show that the preparation technique significantly impacts particle size and encapsulation rates. nih.gov For example, probe sonication has been found to produce liposomes with a high encapsulation efficiency for DHA. nih.gov

Comparison of Liposome Preparation Methods for DHA Encapsulation
Preparation MethodParticle Size (nm)Zeta Potential (mV)DHA Encapsulation Efficiency (%)Reference
Method 1 (details not specified)99.7 ± 3.5-42.4 ± 1.713.2 ± 1.1 nih.gov
Method 2 (details not specified)381.2 ± 7.8-36.3 ± 1.626.7 ± 1.9 nih.gov
Method 3 (Probe Sonication)90.1 ± 2.3-43.8 ± 2.456.9 ± 5.2 nih.gov
Method 4 (details not specified)87.1 ± 4.1-31.6 ± 1.951.8 ± 3.8 nih.gov

Emulsion-Based Systems

Emulsions, including nanoemulsions and self-micro-emulsifying delivery systems (SMEDS), are effective at increasing the oral bioavailability of lipophilic compounds. nih.govnih.gov A study comparing a SMEDS formulation of EPA and DHA to a standard ethyl ester product found that the SMEDS delivery system markedly enhanced the plasma levels of the fatty acids in a fasted state. nih.gov The optimized nanoemulsion of DHA within a SMEDDS formulation can have a particle size as small as 17.6 nm, which enhances dispersibility. nih.gov

Solid lipid particles, which are a type of emulsion where the lipid core is solid at room temperature, have been specifically studied for the encapsulation of this compound. usda.govfrontiersin.org This method provides a protective barrier against pro-oxidant compounds, effectively limiting oxidative degradation and improving the shelf life of products formulated with the ester. usda.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying DHA methyl ester in lipid matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) is widely used for precise quantification. Calibration with certified reference materials (CRMs), such as docosahexaenoic acid methyl ester CRS, ensures accuracy. System suitability tests should include resolution checks between DHA methyl ester and structurally similar esters (e.g., nervonic acid methyl ester) using antioxidant-stabilized solutions to prevent oxidation during analysis .
  • Best Practices : Validate methods using spiked recovery experiments and internal standards (e.g., methyl tricosanoate) to account for matrix effects. Report response factors for differential detector calibration .

Q. What safety protocols are critical for handling DHA methyl ester in laboratory settings?

  • Handling : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors, as DHA methyl ester is classified as a Category 4 oral toxin and may cause aquatic toxicity (H302, H413) .
  • Storage : Store in sealed, non-reactive containers at -20°C to minimize degradation. Avoid proximity to ignition sources (flash point: 18°C) and strong oxidizers due to flammability (UN1170) .

Q. What synthesis protocols yield high-purity DHA methyl ester for research use?

  • Methodology : A two-step transesterification process is recommended:

Alkaline catalysis (NaOH/MeOH) : Converts free fatty acids to methyl esters without oxidizing polyunsaturated chains.

Acid catalysis (H₂SO₄/MeOH) : Completes acylglycerol transesterification. Optimize conditions (e.g., 40°C, 1.50 mol/L catalyst, 8 min sonication) to maximize yield .

  • Purification : Simulated moving bed (SMB) chromatography effectively separates DHA methyl ester from co-eluting esters like EPA ethyl ester .

Advanced Research Questions

Q. How can discrepancies in DHA methyl ester quantification across chromatographic methods be resolved?

  • Root Cause Analysis : Discrepancies often arise from column selectivity differences (e.g., polar vs. non-polar phases) or detector response variability. For example, GC-FID may underestimate DHA due to incomplete derivatization, whereas LC-MS/MS avoids this issue .
  • Resolution Strategy : Cross-validate methods using CRMs and harmonize calibration curves. Apply correction factors for co-eluting peaks (e.g., methyl tricosanoate) and report resolution values (≥1.2) to ensure peak purity .

Q. What experimental designs mitigate oxidative degradation of DHA methyl ester in long-term in vitro studies?

  • Stability Optimization : Use antioxidant-stabilized matrices (e.g., 0.01% BHT) and inert atmospheres (N₂) during storage. Monitor oxidative markers (e.g., peroxide value, conjugated dienes) spectrophotometrically .
  • Biological Relevance : In membrane phospholipid studies, confirm ester integrity via MALDI-TOF MS to ensure DHA methyl ester resists hydrolysis/oxidation during incubation .

Q. How should conflicting data on DHA methyl ester’s pro-oxidant effects in protein interactions be interpreted?

  • Data Contradiction : Incubation of DHA methyl ester with bovine serum albumin (BSA) increases protein carbonyl content (indicating oxidation), but scavengers (e.g., ascorbate) reduce this effect .
  • Mechanistic Insight : The pro-oxidant activity is context-dependent. Use controlled radical generation systems (e.g., Fe²⁺/H₂O₂) to isolate lipid peroxidation pathways. Pair with thiobarbituric acid reactive substances (TBARS) assays to quantify lipid oxidation intermediates .

Methodological Notes

  • Data Reporting : Include fatty acid profiles (minimum set: EPA, DHA, nervonic acid) and response factors in publications to enable meta-analyses .
  • Quality Control : Implement batch-specific CRMs and document storage conditions (e.g., -20°C vs. -80°C) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.